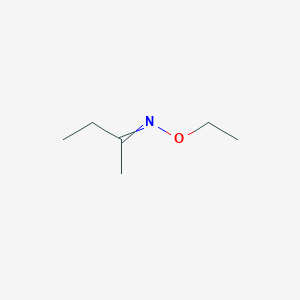
N-Ethoxy-2-butanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethoxy-2-butanimine is an organic compound with the molecular formula C6H13NO. It is a type of imine, which is a functional group containing a carbon-nitrogen double bond. The structure of this compound includes an ethoxy group (CH3CH2O-) attached to the nitrogen atom, making it a unique compound in the realm of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethoxy-2-butanimine can be synthesized through the nucleophilic addition of an ethoxyamine to a butanal. The reaction typically involves the following steps:
Formation of Ethoxyamine: Ethanol reacts with hydroxylamine to form ethoxyamine.
Addition to Butanal: Ethoxyamine is then added to butanal under controlled conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may involve continuous flow reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
N-Ethoxy-2-butanimine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted imines depending on the nucleophile used.
Scientific Research Applications
N-Ethoxy-2-butanimine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-Ethoxy-2-butanimine involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and proteins, forming stable complexes.
Pathways Involved: The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- N-Methoxy-2-butanimine
- N-Propoxy-2-butanimine
- N-Butoxy-2-butanimine
Comparison
N-Ethoxy-2-butanimine is unique due to its ethoxy group, which imparts different chemical properties compared to its analogs. For instance, the ethoxy group can influence the compound’s reactivity and interaction with other molecules, making it distinct in its applications and behavior .
Biological Activity
N-Ethoxy-2-butanimine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms, case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features an ethoxy group attached to a butanimine structure, giving it unique reactivity and potential interactions with biological systems. Its molecular formula is C7H15NO, which indicates the presence of nitrogen in an imine functional group that can participate in various biochemical reactions.
The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors within biological systems. The compound's structure allows it to modulate the activity of specific molecular targets, influencing various biochemical pathways. For instance:
- Enzyme Interaction : It may act as a substrate or inhibitor for certain enzymes, altering their activity.
- Receptor Binding : The compound could bind to specific receptors, potentially affecting signaling pathways involved in cellular responses.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Potential antibacterial properties | |
| Antioxidant | Inhibition of oxidative stress | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In vitro tests showed significant inhibition zones compared to control groups, suggesting its potential as a therapeutic agent against infections .
- Cytotoxic Effects : A study focused on the cytotoxicity of this compound on human cancer cell lines demonstrated that the compound induces apoptosis through mitochondrial pathways. This was evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases .
- Antioxidant Properties : The compound was also evaluated for its antioxidant capacity, showing a strong ability to scavenge free radicals in assays, which may contribute to its protective effects against oxidative stress-related diseases .
Table 2: Comparison with Similar Compounds
Properties
CAS No. |
101154-35-2 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
N-ethoxybutan-2-imine |
InChI |
InChI=1S/C6H13NO/c1-4-6(3)7-8-5-2/h4-5H2,1-3H3 |
InChI Key |
CUALOUWRUQJEIP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NOCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















